molecular formula C23H25N3O4 B583993 4-Methyl Erlotinib Hydrochloride CAS No. 1346601-52-2

4-Methyl Erlotinib Hydrochloride

Cat. No. B583993
CAS RN: 1346601-52-2
M. Wt: 407.47
InChI Key: PENVNSXCNXIPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl Erlotinib Hydrochloride is an impurity of Erlotinib . Erlotinib is a type of targeted therapy used to treat cancer. It is a tyrosine kinase inhibitor that works by blocking the kinase activity of a protein called epidermal growth factor receptor (EGFR), which is involved in cell growth and survival .


Molecular Structure Analysis

Erlotinib is a quinazolinamine with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine . A study on the structures and spectral characteristics of Erlotinib revealed that the energy barrier height of conformational transformation is less than 18.0 kJ/mol .


Chemical Reactions Analysis

Erlotinib is metabolized mainly by CYP3A4 and less by CYP1A2 . It has been shown that co-administration of Erlotinib with a strong CYP3A4 inhibitor or a combined CYP3A4 and CYP1A2 inhibitor increased Erlotinib exposure .


Physical And Chemical Properties Analysis

Erlotinib, a non-small cell lung cancer BCS class II drug, was found to occur as two polymorphs and two hydrates depending on the crystallization conditions . The bioavailability of Erlotinib is 59%, protein binding is 95%, half-life is 36.2 h, and excretion is >90% via feces, 9% via urine .

Scientific Research Applications

  • Erlotinib Hydrochloride, the parent compound of 4-Methyl Erlotinib Hydrochloride, was synthesized with an overall yield of about 49% using a process that included alkylation, nitration, reduction, and cyclization (Min, 2007).

  • Erlotinib Hydrochloride is a targeted anticancer drug, approved by the US FDA for treating advanced non-small-cell lung cancer after the failure of at least one prior chemotherapy regimen. It is the first drug in its class to demonstrate an increase in survival in Phase III trials for this cancer type (Dowell, Minna, & Kirkpatrick, 2020).

  • A study focused on the formulation of Erlotinib Hydrochloride in lipid nanocarriers for pancreatic cancer treatment. It aimed to optimize the formulation for efficient drug delivery, indicating its potential in enhancing the drug's efficacy and targeting capability (Vrignaud, Hureaux, Wack, Benoit, & Saulnier, 2012).

  • In a clinical trial, Erlotinib combined with radiation therapy and temozolomide showed promise for treating glioblastoma multiforme (GBM) and gliosarcoma. The study aimed to explore the efficacy of this treatment, measured by survival and molecular markers response (Prados et al., 2009).

  • Research on the degradation of Erlotinib Hydrochloride under various stress conditions revealed that the drug is susceptible to degradation under acidic, basic, and photolytic conditions. This knowledge is crucial for ensuring the stability and effective storage of the drug (Mahajan et al., 2015).

Safety and Hazards

Erlotinib can cause serious side effects, including lung problems, kidney problems, liver failure, gastrointestinal perforation, stroke, and corneal ulceration . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Erlotinib was approved for medical use in the United States in 2004 . It is used for NSCLC with mutations in the EGFR — either an exon 19 deletion (del19) or exon 21 (L858R) substitution mutation — which has spread to other parts of the body . It is also used in combination with gemcitabine in patients with advanced-stage pancreatic cancer . Future clinical development of this drug in the treatment of NSCLC is expected .

properties

IUPAC Name

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENVNSXCNXIPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.